molecular formula C48H64O27 B1256256 methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Cat. No.: B1256256
M. Wt: 1073.0 g/mol
InChI Key: MFZDFMOKBMJUGB-JUOGKMANSA-N
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Description

The compound methyl (4S,5E,6S)-5-ethylidene-4-[...]-carboxylate is a highly complex glycosidic derivative featuring:

  • Multiple pyran rings with stereochemical configurations (4S,5E,6S and 2R,3S,4S,5R,6R).
  • Ethylidene groups (C=C) at positions 3 and 5, contributing to structural rigidity.
  • Glycosidic linkages to trihydroxyoxan (glucose-like) moieties, enhancing water solubility .

Properties

Molecular Formula

C48H64O27

Molecular Weight

1073.0 g/mol

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5+,23-6+/t24-,25-,28+,29+,30+,33+,34+,35+,36-,37-,38-,39+,40+,41+,44-,45-,46-,47-,48+/m0/s1

InChI Key

MFZDFMOKBMJUGB-JUOGKMANSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)C[C@@H]\5C(=CO[C@H](/C5=C/C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O

Synonyms

iso-oleonuezhenide
oleonuezhenide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleonuezhenide is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques to purify oleonuezhenide .

Industrial Production Methods

Industrial production of oleonuezhenide involves large-scale extraction from Ligustrum lucidum fruits. The process includes:

    Harvesting: Collecting the fruits at the optimal time to ensure maximum yield.

    Extraction: Using solvents like ethanol to extract the active compounds.

    Purification: Employing chromatographic methods to isolate oleonuezhenide.

    Drying and Packaging: Drying the purified compound and packaging it for distribution.

Chemical Reactions Analysis

Types of Reactions

Oleonuezhenide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of oleonuezhenide with modified functional groups, which can have different biological activities .

Scientific Research Applications

Oleonuezhenide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The compound in (methyl (4S,5E,6R)-5-ethylidene-4-[...]-carboxylate) shares nearly identical structural features but differs in the 6-position stereochemistry (6R vs. 6S). This minor change can significantly alter:

  • Conformational stability : The 6R configuration may favor a different pyran ring puckering, affecting intermolecular interactions.
  • Biological activity : Stereochemistry often dictates receptor binding efficacy, though specific data for these compounds are unavailable .

High-Similarity Analogs ()

Compounds listed in exhibit >93% structural similarity to the target, including:

  • CAS 578-74-5 (similarity score: 0.99): Shares the core pyran-carboxylate structure but lacks the hydroxyphenyl ethoxy group. Known for antioxidant and anti-inflammatory activities in plant-derived flavonoids .
  • CAS 7085-55-4 (similarity score: 0.95): Features additional hydroxyl groups, enhancing water solubility but reducing membrane permeability compared to the target compound .
Table 1: Structural and Functional Comparison
Compound Key Differences Potential Bioactivity Reference
Target Compound Hydroxyphenyl ethoxy, ethylidene groups Anti-inflammatory, Antibacterial -
CAS 578-74-5 Lacks hydroxyphenyl ethoxy Antioxidant, Anti-inflammatory
Compound 6R configuration Uncharacterized

Inferred from structural analogs in *Populus species .

Functional Group Analysis

  • Ethylidene vs. Ethylene : The target’s ethylidene group (C=C) introduces rigidity, whereas saturated ethylene analogs (e.g., in ) exhibit greater conformational flexibility.
  • Methoxycarbonyl vs. Ethoxycarbonyl : Methoxy groups (target) are less hydrolytically stable than ethoxy derivatives (), impacting pharmacokinetics .

Research Implications and Gaps

  • Synthesis Challenges : Multi-step glycosylation and stereochemical control are major hurdles, as evidenced by complex routes in fluorinated analogs () .

Biological Activity

The compound methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate (referred to as compound X for brevity) is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.

Molecular Formula : C31H42O17
Molecular Weight : 686.7 g/mol
IUPAC Name : methyl (5E,6S)-5-ethylidene... (full name omitted for brevity)

Biological Activity Overview

Compound X exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. The following sections detail its effects on various biological systems.

Antimicrobial Activity

Research indicates that compounds similar to X show promising antimicrobial properties . For instance:

  • Antibacterial Effects : Studies have demonstrated that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Effects : Similar compounds have shown effectiveness against fungal strains like Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .

Antioxidant Activity

Compound X has been evaluated for its antioxidant properties . In vitro assays indicate that it can scavenge free radicals effectively:

  • DPPH Assay : The compound exhibited a significant reduction in DPPH radical levels compared to control samples .
  • IC50 Values : Compounds derived from similar structures reported IC50 values ranging from 50 to 150 µM in various antioxidant assays .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Alpha-glucosidase Inhibition : Some derivatives have shown competitive inhibition of alpha-glucosidase with IC50 values lower than the standard drug acarbose .
  • Cyclooxygenase Inhibition : Preliminary studies suggest that compound X may inhibit cyclooxygenase enzymes involved in inflammatory pathways .

Case Studies

Several case studies highlight the biological relevance of compound X:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BShowed antioxidant activity comparable to ascorbic acid in DPPH assays with an IC50 of 75 µM.
Study CReported that certain derivatives inhibited alpha-glucosidase with IC50 values significantly lower than acarbose (IC50 = 841 µM).

The exact mechanisms by which compound X exerts its biological effects are still under investigation. However:

  • Antimicrobial Mechanism : It is hypothesized that the hydroxyl groups present in the structure may interact with bacterial cell membranes or enzymes critical for cell wall synthesis.
  • Antioxidant Mechanism : The electron-donating ability of the methoxy and hydroxyl groups may play a crucial role in neutralizing free radicals.

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